

# Clinical trial data comparing Methenamine to standard antibiotic therapy for recurrent UTIs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Methenamine |
| Cat. No.:      | B7766935    |

[Get Quote](#)

## Methenamine vs. Standard Antibiotic Therapy for Recurrent UTIs: A Comparative Guide

For researchers and drug development professionals, the rising tide of antibiotic resistance necessitates a critical evaluation of non-antibiotic alternatives for common infections. This guide provides a detailed comparison of **methenamine** and standard antibiotic therapy for the prevention of recurrent urinary tract infections (rUTIs), drawing on data from key clinical trials.

## Efficacy in Preventing Recurrent UTIs

**Methenamine** has demonstrated non-inferiority to standard daily low-dose antibiotics in preventing rUTIs in women.<sup>[1][2]</sup> The landmark ALTAR (Alternative to Prophylactic Antibiotics for the Treatment of Recurrent Urinary Tract Infections in Women) trial, a multicentre, open-label, randomised, non-inferiority study, provides robust evidence for this comparison.

Table 1: Comparison of UTI Incidence Rates (ALTAR Trial)<sup>[1][3]</sup>

| Outcome                                                                                   | Methenamine Hippurate Group | Standard Antibiotic Group   | Absolute Difference (90% CI) |
|-------------------------------------------------------------------------------------------|-----------------------------|-----------------------------|------------------------------|
| Incidence of antibiotic-treated UTIs during 12-month treatment (episodes per person-year) | 1.38 (95% CI: 1.05 to 1.72) | 0.89 (95% CI: 0.65 to 1.12) | 0.49 (0.15 to 0.84)          |

While the incidence of UTI episodes was numerically higher in the **methenamine** group, the absolute difference of 0.49 episodes per year was within the pre-defined non-inferiority margin, leading to the conclusion that **methenamine** is not inferior to antibiotic prophylaxis.[1][4] Notably, about half of all participants in both arms of the ALTAR trial remained UTI-free during the 12-month treatment period.[1]

Another randomized clinical trial comparing **methenamine** hippurate to trimethoprim for rUTI prevention found no difference in recurrence rates at 12 months.[5][6] In the intent-to-treat analysis, 65% of participants in both the trimethoprim and **methenamine** hippurate groups experienced a recurrence.[5][7]

## Experimental Protocols

A thorough understanding of the methodologies employed in these clinical trials is crucial for interpreting the results.

### The ALTAR Trial Protocol

- Study Design: A pragmatic, multicentre, randomised, open-label, non-inferiority trial.[1]
- Participants: Adult women ( $\geq 18$  years) with rUTIs, defined as at least three episodes in the previous year or two in the last six months.[1][2] Women with correctable urinary tract abnormalities were excluded.[1]
- Interventions:
  - **Methenamine** Hippurate Group: 1g of **methenamine** hippurate taken orally twice daily for 12 months.[8]

- Standard Antibiotic Group: Once-daily oral prophylaxis with nitrofurantoin (50 or 100mg), trimethoprim (100mg), or cefalexin (250mg) for 12 months.[8]
- Primary Outcome: The incidence of symptomatic, antibiotic-treated UTIs during the 12-month treatment period.[2]
- Follow-up: A 6-month post-treatment observation period.[3]



[Click to download full resolution via product page](#)

**Caption:** Workflow of the ALTAR clinical trial.

## Methenamine vs. Trimethoprim Trial Protocol

- Study Design: A non-blinded randomized trial.[5][6]
- Participants: Women over 18 with at least two culture-positive UTIs in the prior 6 months or three in the prior year.[5][6]
- Interventions:
  - **Methenamine** Hippurate Group: Daily prophylaxis.
  - Trimethoprim Group: Daily prophylaxis.
  - Minimum treatment duration of 6 months.[6]
- Primary Outcome: Culture-proven UTI recurrence by 12 months after initiating prophylaxis. [5][6]

## Safety and Tolerability

Both **methenamine** and standard antibiotics were generally well-tolerated in clinical trials.[4]

Table 2: Adverse Events

| Trial                                | Adverse Event Finding                                                                                                                                                                                                                                                              |
|--------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ALTAR Trial                          | <p>The adverse event rate was low in both groups. [1] Two serious adverse events possibly or probably related to the trial drug occurred in the antibiotic arm.[8] Hospital admissions for UTI and febrile UTIs were low but all occurred in the methenamine hippurate arm.[8]</p> |
| Methenamine vs. Trimethoprim Trial   | <p>Similar rates of adverse effects were observed between the two groups.[5]</p>                                                                                                                                                                                                   |
| Methenamine vs. Nitrofurantoin Trial | <p>Methenamine hippurate was better tolerated than nitrofurantoin, especially during the first month of treatment, with 28% of patients on nitrofurantoin discontinuing due to nausea.[9]</p>                                                                                      |

## Impact on Antibiotic Resistance

A key advantage of **methenamine** is its potential to reduce the development of antibiotic resistance. The ALTAR trial found that a higher proportion of participants taking daily antibiotics demonstrated antibiotic resistance in *Escherichia coli* cultured from perineal swabs compared to those in the **methenamine** hippurate arm (72% vs. 56%).[3]

## Mechanism of Action

Understanding the distinct mechanisms of action is fundamental for drug development professionals.



[Click to download full resolution via product page](#)

**Caption:** Signaling pathways for **Methenamine** and standard antibiotics.

## Conclusion

Clinical trial data, particularly from the ALTAR study, supports **methenamine** hippurate as a viable non-antibiotic alternative to standard daily antibiotic prophylaxis for the prevention of recurrent UTIs in women.[1][10] While demonstrating non-inferiority in efficacy, **methenamine** offers the significant advantage of a lower associated risk of developing antibiotic resistance.[3] This makes it an important consideration in antimicrobial stewardship efforts and a promising area for further research and development in the management of recurrent UTIs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [bmj.com](http://bmj.com) [bmj.com]

- 2. ovid.com [ovid.com]
- 3. Methenamine hippurate compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women: the ALTAR non-inferiority RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiseptic as good as antibiotics for preventing recurrent UTI | MDedge [mdedge.com]
- 5. Methenamine hippurate compared with trimethoprim for the prevention of recurrent urinary tract infections: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
- 8. thepharmacist.co.uk [thepharmacist.co.uk]
- 9. Prevention of recurrent urinary infections in women: a comparative trial between nitrofurantoin and methenamine hippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conclusions - Methenamine hippurate compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women: the ALTAR non-inferiority RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Clinical trial data comparing Methenamine to standard antibiotic therapy for recurrent UTIs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7766935#clinical-trial-data-comparing-methenamine-to-standard-antibiotic-therapy-for-recurrent-utis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)